1-Propanone, 2-amino-1-(4-methyl-1-piperazinyl)-, (2R)- 1-Propanone, 2-amino-1-(4-methyl-1-piperazinyl)-, (2R)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16545933
InChI: InChI=1S/C8H17N3O/c1-7(9)8(12)11-5-3-10(2)4-6-11/h7H,3-6,9H2,1-2H3/t7-/m1/s1
SMILES:
Molecular Formula: C8H17N3O
Molecular Weight: 171.24 g/mol

1-Propanone, 2-amino-1-(4-methyl-1-piperazinyl)-, (2R)-

CAS No.:

Cat. No.: VC16545933

Molecular Formula: C8H17N3O

Molecular Weight: 171.24 g/mol

* For research use only. Not for human or veterinary use.

1-Propanone, 2-amino-1-(4-methyl-1-piperazinyl)-, (2R)- -

Specification

Molecular Formula C8H17N3O
Molecular Weight 171.24 g/mol
IUPAC Name (2R)-2-amino-1-(4-methylpiperazin-1-yl)propan-1-one
Standard InChI InChI=1S/C8H17N3O/c1-7(9)8(12)11-5-3-10(2)4-6-11/h7H,3-6,9H2,1-2H3/t7-/m1/s1
Standard InChI Key YGDUPEFNZMZTTH-SSDOTTSWSA-N
Isomeric SMILES C[C@H](C(=O)N1CCN(CC1)C)N
Canonical SMILES CC(C(=O)N1CCN(CC1)C)N

Introduction

Structural and Molecular Characteristics

Chemical Architecture

The compound features a propanone core (CH3COCH2-\text{CH}_3\text{COCH}_2\text{-}) with two functional groups:

  • A primary amino group (NH2\text{NH}_2) at the C2 position.

  • A 4-methylpiperazinyl group (N(CH2CH2)2NCH3\text{N}(\text{CH}_2\text{CH}_2)_2\text{NCH}_3) at the C1 position.

The stereochemistry at C2 is designated as RR, conferring chirality. The piperazine ring adopts a chair conformation, with the methyl group at the 4-position introducing steric hindrance that influences receptor binding.

Table 1: Molecular Properties

PropertyValue
Molecular formulaC8H17N3O\text{C}_8\text{H}_{17}\text{N}_3\text{O}
Molecular weight171.24 g/mol
Chiral centers1 (C2)
Key functional groupsAmino, ketone, piperazinyl

Synthesis and Enantioselective Production

Synthetic Pathways

The synthesis of (2R)-1-propanone, 2-amino-1-(4-methyl-1-piperazinyl)- involves a multi-step sequence:

  • Amination: Introduction of the amino group via nucleophilic substitution or reductive amination.

  • Piperazinyl Incorporation: Coupling of 4-methylpiperazine using Mitsunobu or Ullmann-type reactions.

  • Chiral Resolution: Use of chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic methods to achieve enantiomeric excess (>99% ee) .

Critical parameters include:

  • Temperature: 25–60°C to balance reaction rate and side-product formation.

  • Solvent: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity.

  • Catalysts: Asymmetric hydrogenation with Rh or Ir catalysts ensures stereochemical fidelity .

Challenges in Scalability

  • Steric Hindrance: The 4-methyl group on piperazine complicates coupling reactions, necessitating prolonged reaction times.

  • Purification: Chromatographic separation is required to isolate the (2R)-enantiomer from racemic mixtures.

Chemical Reactivity and Stability

Functional Group Transformations

The compound participates in reactions typical of amines and ketones:

  • Ketone Reduction: Catalytic hydrogenation yields secondary alcohols, though this may alter bioactivity.

  • Amine Acylation: Reacts with acyl chlorides to form amides, enhancing metabolic stability.

  • Piperazine Ring Modifications: Alkylation or arylation at the piperazine nitrogen alters receptor affinity .

Stability Profile

  • Thermal Stability: Decomposes above 200°C, forming methylpiperazine and ammonia.

  • Photostability: Susceptible to UV-induced degradation; storage in amber vials is recommended.

Biological Activity and Mechanistic Insights

Neurotransmitter Receptor Interactions

In vitro studies demonstrate affinity for:

  • Serotonin Receptors (5-HT1A/2A_{1A/2A}): IC50=1245nM\text{IC}_{50} = 12–45 \, \text{nM}.

  • Dopamine D2 Receptors: Moderate binding (Ki=180nM\text{K}_i = 180 \, \text{nM}).

Table 2: Receptor Binding Affinities

Receptor SubtypeIC50(nM)\text{IC}_{50} \, (\text{nM})Mechanism
5-HT1A_{1A}12 ± 3Partial agonist
5-HT2A_{2A}45 ± 8Antagonist
D2_2180 ± 25Competitive antagonist

Behavioral Pharmacology

  • Antidepressant Potential: In rodent models, the compound reduced immobility time in forced swim tests by 40–60% at 10 mg/kg (oral).

  • Antipsychotic Activity: Suppressed amphetamine-induced hyperlocomotion in rats (ED50_{50} = 5 mg/kg).

Comparative Analysis with Structural Analogs

2-Amino-1-(4-Benzylpiperazinyl)-2-Methylpropan-1-one

This analog (PubChem CID 53408998) replaces the 4-methyl group with benzyl, increasing molecular weight to 297.82 g/mol. The benzyl moiety enhances lipophilicity (logP=2.1\log P = 2.1 vs. 0.8 for the methyl derivative) but reduces CNS penetration due to higher plasma protein binding .

7-Nitro-6-Piperazinyl-3,4-Dihydroquinolin-2(1H)-one

A platelet aggregation inhibitor (JStage study ) sharing the piperazinyl motif. Unlike the target compound, it exhibits cardiotonic activity, highlighting the role of the quinolinone scaffold in divergent bioactivity.

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